

# Spectroscopic and Synthetic Profile of 2-Fluoroisonicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoroisonicotinaldehyde

Cat. No.: B111655

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for **2-Fluoroisonicotinaldehyde** (also known as 2-fluoropyridine-4-carboxaldehyde). This key intermediate is valuable in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties.

## Spectroscopic Data

While a comprehensive, publicly available experimental dataset for **2-Fluoroisonicotinaldehyde** is not readily available in a single source, the following tables summarize the expected spectroscopic characteristics based on data from analogous compounds, including 2-fluoropyridine derivatives and aromatic aldehydes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Fluoroisonicotinaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	H-7 (Aldehyde)
~8.5	d	~5.0	H-6
~7.8	d	~5.0	H-5
~7.5	s	-	H-3

Solvent:  $\text{CDCl}_3$ . The chemical shifts are approximate and based on the analysis of similar aromatic aldehydes and 2-fluoropyridine derivatives.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Fluoroisonicotinaldehyde**

Chemical Shift ( $\delta$ , ppm)	Coupling to $^{19}\text{F}$ (J, Hz)	Assignment
~192	-	C-7 (Carbonyl)
~165	d, $^{1}\text{JCF} \approx 240$	C-2
~152	d, $^{3}\text{JCF} \approx 4$	C-6
~145	d, $^{2}\text{JCF} \approx 15$	C-4
~122	d, $^{3}\text{JCF} \approx 5$	C-5
~118	d, $^{2}\text{JCF} \approx 35$	C-3

Solvent:  $\text{CDCl}_3$ . The chemical shifts and coupling constants are estimates based on known data for fluorinated pyridines.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Fluoroisonicotinaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehydic C-H Stretch (Fermi resonance doublet)[1][2]
~1710	Strong	C=O Stretch (Aromatic Aldehyde)[1][2]
~1600, ~1470	Medium	Aromatic C=C and C=N Ring Stretching
~1250	Strong	C-F Stretch

The presence of a strong carbonyl absorption around 1710 cm<sup>-1</sup> and the characteristic weak aldehydic C-H stretches are key diagnostic peaks.[1][2]

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Fluoroisonicotinaldehyde**

m/z	Relative Intensity	Proposed Fragment
125	High	[M] <sup>+</sup> (Molecular Ion)
124	Medium	[M-H] <sup>+</sup>
96	Medium	[M-CHO] <sup>+</sup>
69	Medium	[M-CHO-HCN] <sup>+</sup>

The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl radical (M-29).[3][4][5]

## Experimental Protocol: Synthesis of 2-Fluoroisonicotinaldehyde

A plausible and commonly employed method for the synthesis of **2-Fluoroisonicotinaldehyde** is the oxidation of the corresponding methyl-substituted precursor, 2-fluoro-4-methylpyridine.

Reaction Scheme:



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Caption: Synthesis of **2-Fluoroisonicotinaldehyde** from 2-fluoro-4-methylpyridine.

Materials and Reagents:

- 2-Fluoro-4-methylpyridine
- Selenium Dioxide ( $\text{SeO}_2$ )
- 1,4-Dioxane (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

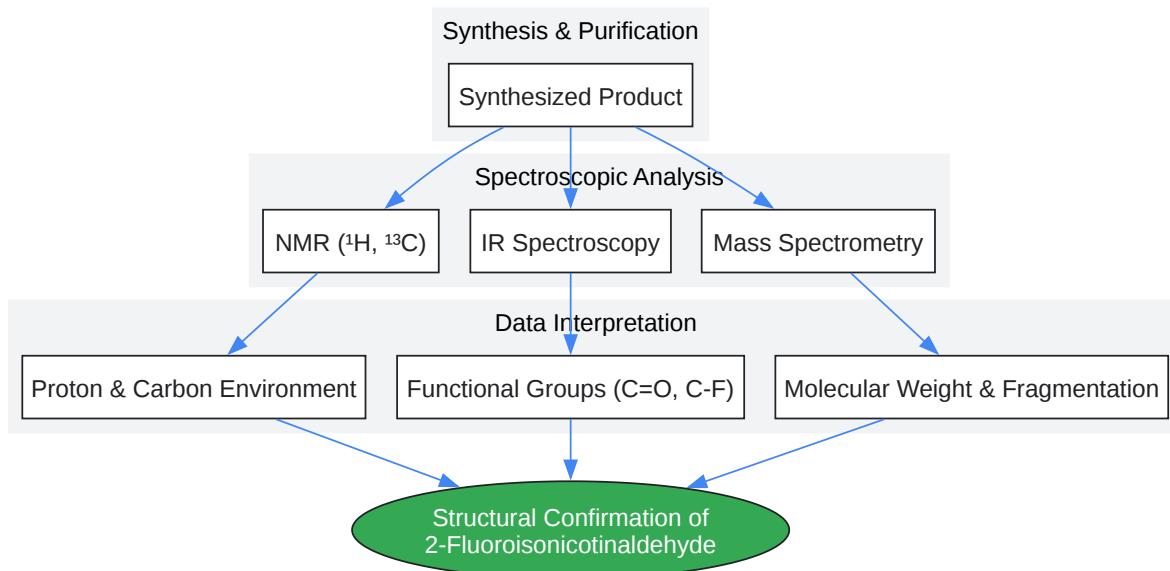
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane.
- Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise.

- Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with dichloromethane.
- Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure **2-Fluoroisonicotinaldehyde**.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized **2-Fluoroisonicotinaldehyde** using the described spectroscopic methods.



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Caption: Workflow for the spectroscopic characterization of **2-Fluoroisonicotinaldehyde**.

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